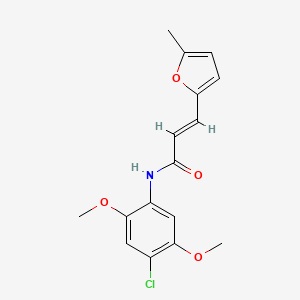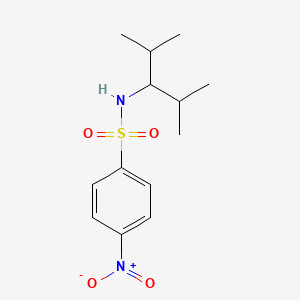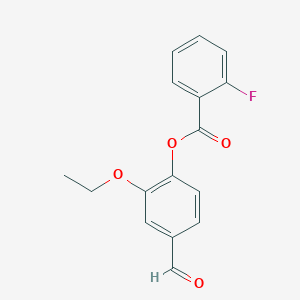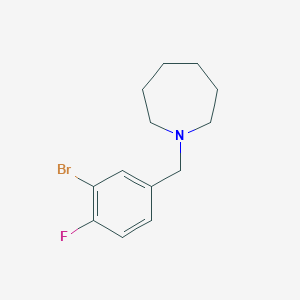![molecular formula C18H16ClNO B5777783 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)
1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone, also known as 4-Chloro-α-PVP, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. The compound belongs to the class of substituted cathinones, which are structurally similar to amphetamines and cathinone, a natural stimulant found in the khat plant.
Wirkmechanismus
The exact mechanism of action of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone is not fully understood, but it is believed to primarily act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the brain, leading to a stimulant effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone are similar to those of other stimulants such as cocaine and amphetamines. The compound has been shown to increase heart rate, blood pressure, and body temperature, as well as induce feelings of euphoria, alertness, and increased energy. However, it can also lead to negative effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone in lab experiments is its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. This makes it a useful tool for investigating the role of these neurotransmitters in the brain. However, the compound's psychoactive effects and potential for abuse limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone. One area of interest is its potential therapeutic applications, particularly in the treatment of conditions such as depression and attention deficit hyperactivity disorder (ADHD). Another direction is the investigation of the compound's effects on the brain and behavior, including its potential for addiction and abuse liability. Additionally, further research is needed to fully understand the mechanism of action of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone and its interactions with other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone involves the reaction of 4-chlorobenzyl chloride with indole-3-acetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by recrystallization. The synthesis method has been described in detail in a study by Kolanos et al. (2015).
Wissenschaftliche Forschungsanwendungen
1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone has been primarily used in scientific research to investigate its psychoactive effects and potential therapeutic applications. Studies have shown that the compound acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines.
Eigenschaften
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]indol-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-2-18(21)16-12-20(17-6-4-3-5-15(16)17)11-13-7-9-14(19)10-8-13/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTIPKPYEGQPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-chlorobenzyl)-1H-indol-3-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)
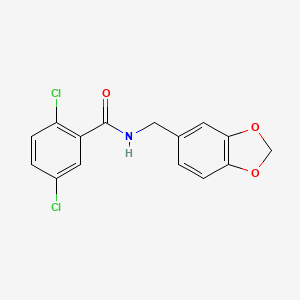
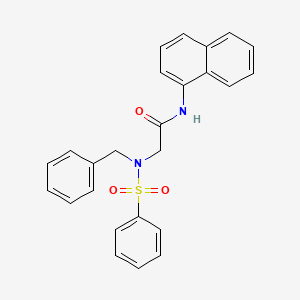
![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)
![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)
![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)
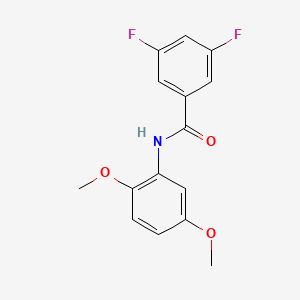
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)
